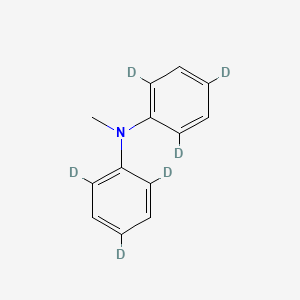
2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline is a deuterated derivative of N-methyl-N-phenylaniline Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at specific positions in the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline typically involves the deuteration of N-methyl-N-phenylaniline. This can be achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and compounds for specialized applications.
Mecanismo De Acción
The mechanism of action of 2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline involves the interaction of its deuterated phenyl and methyl groups with molecular targets. The presence of deuterium alters the vibrational frequencies of the molecule, which can affect its reactivity and interaction with enzymes, receptors, and other biological molecules. This can lead to differences in metabolic pathways and pharmacokinetics compared to non-deuterated analogs.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylaniline: An aromatic amine used as a precursor to dyes and other chemicals.
2,4,6-Tri-tert-butyl-N-methylaniline: A sterically hindered amine used in the synthesis of various derivatives.
2,4,6-Trinitro-N-methyl-aniline: A compound with nitro groups used in explosive materials.
Uniqueness
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline is unique due to its deuterium content, which imparts distinct physical and chemical properties. This makes it valuable for specific scientific applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C13H13N |
|---|---|
Peso molecular |
189.29 g/mol |
Nombre IUPAC |
2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline |
InChI |
InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3/i2D,3D,8D,9D,10D,11D |
Clave InChI |
DYFFAVRFJWYYQO-MCQWFQDWSA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1)[2H])N(C)C2=C(C=C(C=C2[2H])[2H])[2H])[2H] |
SMILES canónico |
CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



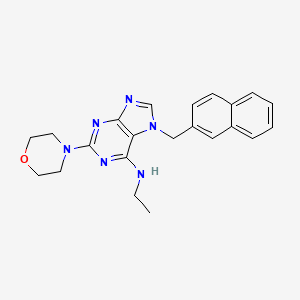
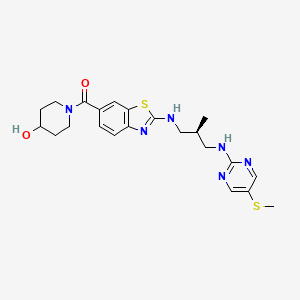

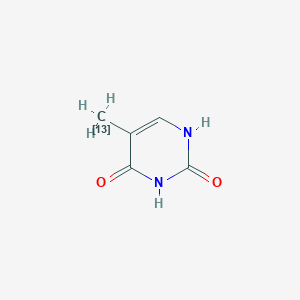
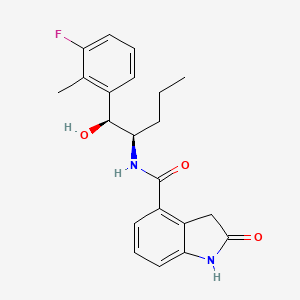
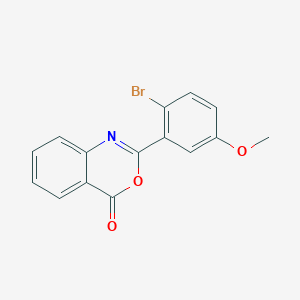
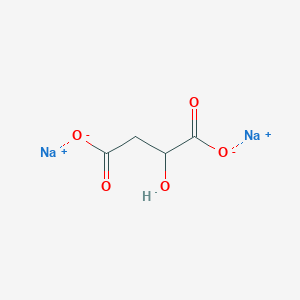

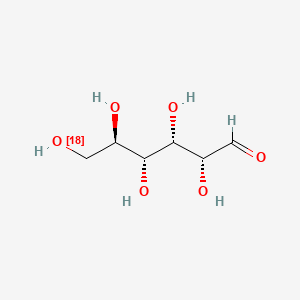
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
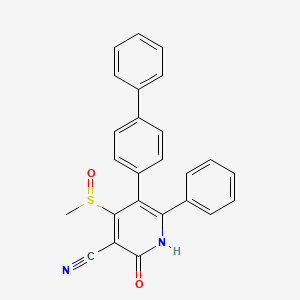
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)

